molecular formula C19H15F2N3O3S B2613990 2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 899958-56-6

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

Cat. No. B2613990
CAS RN: 899958-56-6
M. Wt: 403.4
InChI Key: MDLSPPWERXVLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H15F2N3O3S and its molecular weight is 403.4. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation

Research has focused on computational and pharmacological potential evaluations of novel derivatives, including those related to the mentioned compound. These studies investigate the binding affinities and inhibitory effects on targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The findings suggest applications in toxicity assessment, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential (Faheem, 2018).

Anticancer Activity

Another area of application is in the synthesis and characterization of novel compounds for anticancer evaluation. Research has identified compounds demonstrating significant activity against various cancer cell lines, providing a basis for considering them as lead compounds for further in-depth studies. Such studies aim at exploring the cytostatic and antiproliferative activities against specific cancer types (Zyabrev et al., 2022).

Coordination Complexes and Antioxidant Activity

Investigations into coordination complexes constructed from pyrazole-acetamide derivatives reveal significant antioxidant activity. These studies not only provide insights into the structural and molecular interactions within these complexes but also highlight their potential in scavenging free radicals, further underscoring their biomedical applications (Chkirate et al., 2019).

Pharmacophore Hybridization for Anticancer Properties

Pharmacophore hybridization approaches have been utilized to design drug-like small molecules with anticancer properties. This involves the synthesis of novel non-condensed pyrazoline-bearing hybrid molecules, demonstrating the potential for "cost-effective" synthesis strategies aimed at producing compounds with significant anticancer activity (Yushyn et al., 2022).

Synthesis and Biological Screening

The synthesis and biological screening of sulfanyl acetamide derivatives have explored their activity against various enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These studies contribute to understanding the biochemical interactions and therapeutic potentials of these compounds, particularly in neurodegenerative diseases and inflammatory conditions (Rehman et al., 2013).

properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3S/c1-27-14-4-2-3-12(9-14)23-17(25)11-28-18-19(26)24(8-7-22-18)13-5-6-15(20)16(21)10-13/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLSPPWERXVLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.